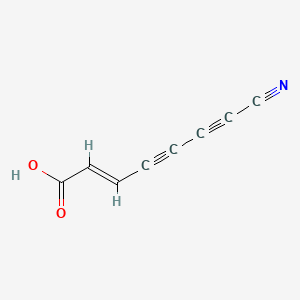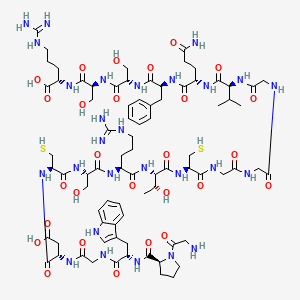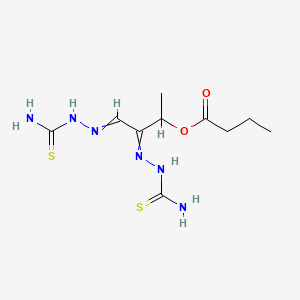
Butyryloxyethylglyoxal dithiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyryloxyethylglyoxal dithiosemicarbazone is a compound belonging to the class of thiosemicarbazones, which are derived from the reaction of thiosemicarbazide with aldehydes and ketones. Thiosemicarbazones have been extensively studied due to their diverse biological activities and pharmacological properties, including anti-cancer, anti-microbial, anti-bacterial, anti-fungal, and enzyme inhibition properties .
Vorbereitungsmethoden
The synthesis of butyryloxyethylglyoxal dithiosemicarbazone typically involves the reaction of butyryloxyethylglyoxal with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial production methods for thiosemicarbazones often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Butyryloxyethylglyoxal dithiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiosemicarbazone derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-microbial, and enzyme inhibition properties.
Medicine: Due to its anti-cancer properties, butyryloxyethylglyoxal dithiosemicarbazone is being investigated as a potential therapeutic agent for the treatment of various cancers.
Wirkmechanismus
The mechanism of action of butyryloxyethylglyoxal dithiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, leading to the formation of stable metal complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to cytotoxic effects on cancer cells .
The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways. By inhibiting these enzymes, the compound disrupts cellular processes, leading to cell death and anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Butyryloxyethylglyoxal dithiosemicarbazone is unique among thiosemicarbazones due to its specific structural features and biological activities. Similar compounds include:
Kethoxal bis(thiosemicarbazone): Known for its anti-tumor activity and ability to chelate metal ions.
2-Acetylpyridine dithiosemicarbazone: Exhibits corrosion inhibition properties and forms stable metal complexes.
Thiochromanone-based thiosemicarbazones: These compounds have shown higher cytotoxicity against cancer cell lines compared to other thiosemicarbazones.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
2407-55-8 |
|---|---|
Molekularformel |
C10H18N6O2S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3,4-bis(carbamothioylhydrazinylidene)butan-2-yl butanoate |
InChI |
InChI=1S/C10H18N6O2S2/c1-3-4-8(17)18-6(2)7(14-16-10(12)20)5-13-15-9(11)19/h5-6H,3-4H2,1-2H3,(H3,11,15,19)(H3,12,16,20) |
InChI-Schlüssel |
YCULAGAKWJGACJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)C(=NNC(=S)N)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




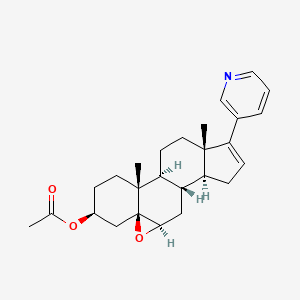
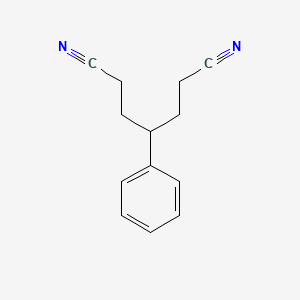

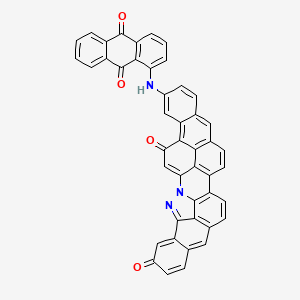

![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
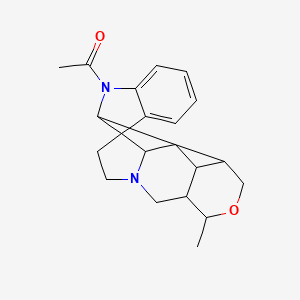
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
